molecular formula C5H4O4-2 B1239299 Methylenesuccinate(2-) CAS No. 2964-00-3

Methylenesuccinate(2-)

Cat. No. B1239299
CAS RN: 2964-00-3
M. Wt: 128.08 g/mol
InChI Key: LVHBHZANLOWSRM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Itaconate(2-) is a dicarboxylic acid dianion that results from the deprotonation of both of the carboxylic acid groups of itaconic acid. It has a role as a human metabolite, a fungal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a succinate(2-). It is a conjugate base of an itaconic acid.

Scientific Research Applications

Liquid-Crystalline Polyitaconates

Methylenesuccinate(2-) derivatives, specifically 2-methylenesuccinates, were used to prepare paired mesogenic groups in liquid-crystalline polyitaconates. These substances exhibit a nematic phase, and their copolymers show a mesomorphic phase, indicating the enhancement of mesophase formation by paired mesogens (Sugiyama & Shiraishi, 1991).

Bacterial Pathogenicity

Methylenesuccinate, also known as itaconate, plays a role in bacterial pathogenicity. Itaconate is a mammalian metabolite induced during macrophage activation and acts as a potent inhibitor of isocitrate lyase. Many bacteria, including pathogens like Yersinia pestis and Pseudomonas aeruginosa, have genes for itaconate degradation which are crucial for their survival in macrophages (Sasikaran et al., 2014).

Heterometallic Coordination Polymers

Methylenesuccinate(2-) is used in the formation of heterometallic Cu–Ln coordination polymers. These polymers, synthesized under hydrothermal conditions, exhibit a two-dimensional layer structure and are significant for their potential applications in low-temperature magnetocaloric effects (Li et al., 2017).

Macrophage Activation

Itaconic acid or methylenesuccinic acid is identified as a novel mammalian metabolite, especially in macrophage-like cell lines and primary murine macrophages. Its production is notably increased during macrophage activation, indicating a role in immune response (Strelko et al., 2011).

Bioreduction of Dicarboxylic Acids

Methylenesuccinate(2-) derivatives are subjected to asymmetric bioreduction using enoate reductases, yielding products like 2-methylsuccinic acid. This process demonstrates substrate- and enzyme-based stereocontrol, indicating its significance in stereocomplementary bioreduction (Stueckler et al., 2007).

properties

CAS RN

2964-00-3

Product Name

Methylenesuccinate(2-)

Molecular Formula

C5H4O4-2

Molecular Weight

128.08 g/mol

IUPAC Name

2-methylidenebutanedioate

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/p-2

InChI Key

LVHBHZANLOWSRM-UHFFFAOYSA-L

SMILES

C=C(CC(=O)[O-])C(=O)[O-]

Canonical SMILES

C=C(CC(=O)[O-])C(=O)[O-]

Other CAS RN

2964-00-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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